2-Butenamide, 3-hydroxy-N-methyl-

Description

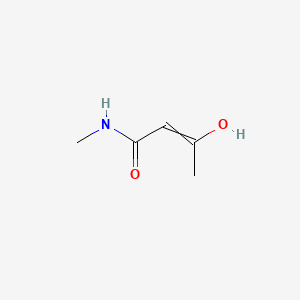

2-Butenamide, 3-hydroxy-N-methyl- (IUPAC name: 3-hydroxy-N-methylbut-2-enamide) is an α,β-unsaturated amide derivative characterized by a hydroxy group at the C3 position and a methyl substituent on the amide nitrogen. Its molecular formula is C₅H₉NO₂ (molecular weight: 115.13 g/mol), with the structure CH₂=CH-C(OH)(NHCH₃)-C(=O). The α,β-unsaturated carbonyl system enables conjugation and reactivity, while the hydroxy and methyl groups influence solubility and bioavailability.

Properties

IUPAC Name |

3-hydroxy-N-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-4(7)3-5(8)6-2/h3,7H,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDASTHKGLSHGJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)NC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Aminolysis of Polyesters to Form Morpholine Amides (Analogous Preparation)

A recent advanced methodology relevant to the preparation of hydroxy-substituted butenamides involves catalytic depolymerization of polyesters such as polyethylene terephthalate (PET) into morpholine amides, which are structurally related amides including hydroxy groups. This method uses a titanium-based catalyst and morpholine as the amine source.

- Catalysts Used : (Pentamethylcyclopentadienyl)titanium(IV) trichloride (Cp*TiCl3) is highly effective.

- Reaction Conditions : Heating PET pellets with morpholine and Cp*TiCl3 at 130°C for 24–48 hours under ambient pressure.

- Yields : Up to 98% yield of morpholine amide was achieved with 5 mol% catalyst loading after 48 hours.

- Isolation : Simple isolation by evaporation and liquid-liquid extraction yields pure morpholine amide solids.

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | CpTiCl3 (10 mol%) | 24 | 81 |

| 2 | Cp*TiCl3 (5 mol%) | 24 | 90 |

| 3 | Cp*TiCl3 (5 mol%) | 48 | 98 |

This method highlights a practical approach to amide formation via aminolysis of esters, which can be adapted for the synthesis of hydroxy-substituted butenamides by choosing appropriate amines and substrates.

Direct Amidation of α,β-Unsaturated Carbonyl Compounds with Amines

A classical synthetic route to 2-butenamide derivatives involves the reaction of α,β-unsaturated carbonyl compounds (such as acetoacetamides or crotonic acid derivatives) with amines under controlled conditions.

- Typical Procedure :

- Dissolve acetoacetamide derivative in tetrahydrofuran (THF).

- Add 1.2 equivalents of methylamine or other amines.

- Heat the sealed reaction mixture at 60°C for 3 hours to promote amidation.

- Yields : Up to 97% yield of the corresponding 3-hydroxy-N-alkyl-2-butenamide was reported.

- Steric Effects : The yield and reaction rate depend on the steric bulk of the amine; primary amines like methylamine give better yields compared to secondary amines.

This method is straightforward and suitable for preparing 3-hydroxy-N-methyl-2-butenamide by using methylamine as the nucleophile.

Conversion of Bromocrotonic Acid to 2-Butenamide Derivatives via Acid Chloride Intermediates

A more industrially relevant method involves the synthesis of 2-butenamide derivatives starting from bromocrotonic acid:

- Step 1 : Treatment of bromocrotonic acid with oxalyl chloride and catalytic N,N-dimethylformamide (DMF) in methylene chloride to form the acid chloride intermediate.

- Step 2 : Reaction of the acid chloride with N-methyl amines or substituted amines in tetrahydrofuran (THF).

- Step 3 : Subsequent purification by column chromatography or crystallization.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic aminolysis of polyesters | PET + morpholine + Cp*TiCl3, 130°C, 24-48 h | Up to 98 | Scalable, mild conditions, ambient pressure |

| Direct amidation with amines | Acetoacetamide + methylamine, THF, 60°C, 3 h | Up to 97 | Simple, influenced by amine sterics |

| Acid chloride route from bromocrotonic acid | Bromocrotonic acid + oxalyl chloride + amine, various solvents | Moderate to high | Suitable for diverse substituents, purification challenging |

Research Findings and Practical Considerations

- The catalytic aminolysis method offers a green and scalable route with low catalyst loading and simple isolation, suitable for industrial applications.

- The direct amidation is efficient for laboratory-scale synthesis with high yields and minimal side products.

- The acid chloride intermediate method provides flexibility in functional group introduction but requires careful handling of reactive intermediates and purification steps.

- The choice of solvent and reaction conditions critically affects the yield and purity of the final 2-butenamide, 3-hydroxy-N-methyl- compound.

- Steric and electronic effects of the amine influence reaction efficiency, with smaller primary amines favored for higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-hydroxy-N-methyl- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The double bond in the butenamide moiety can be reduced to form a saturated amide.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions

Major Products Formed

Oxidation: Formation of 3-oxo-N-methyl-2-butenamide.

Reduction: Formation of 3-hydroxy-N-methylbutanamide.

Substitution: Formation of various substituted derivatives depending on the reagent used

Scientific Research Applications

2-Butenamide, 3-hydroxy-N-methyl- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-hydroxy-N-methyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond in the butenamide moiety play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and undergo nucleophilic addition reactions, which contribute to its biological and chemical activity .

Comparison with Similar Compounds

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

- Molecular Formula : C₁₃H₁₀F₃N₂O₂

- Key Features: Substituted with a cyano group at C2 and a 4-(trifluoromethyl)phenyl group on the amide nitrogen. Higher molecular weight (296.23 g/mol) and lipophilicity (logP ~3.5 estimated).

- Applications :

- Comparison: The trifluoromethylphenyl and cyano groups enhance metabolic stability but reduce aqueous solubility compared to 3-hydroxy-N-methyl-2-butenamide.

2-Butenamide, 2-ethyl-3-methyl-N-phenyl

- Molecular Formula: C₁₃H₁₇NO

- Key Features :

- Ethyl and methyl branches at C2 and C3, with a phenyl group on the amide nitrogen.

- Higher hydrophobicity due to alkyl and aromatic substituents.

- Applications :

- Comparison :

- The absence of a hydroxy group reduces hydrogen-bonding capacity, impacting receptor interactions compared to the target compound.

2-Butenamide, 3-amino-N-cyclopropyl (CAS: 110262-88-9)

- Molecular Formula : C₇H₁₂N₂O

- Key Features: Amino group at C3 and cyclopropyl substituent on the amide nitrogen. Molecular weight: 140.18 g/mol.

- Applications: Potential use in synthetic chemistry for C–H bond functionalization due to the N,O-bidentate directing group .

- Comparison: The amino group increases hydrogen-bond donors (2 vs. 1 in the target compound), altering solubility and biological targeting.

2-Butenamide, N-phenyl- (CAS: 1733-40-0)

- Molecular Formula: C₁₀H₁₁NO

- Key Features :

- Comparison :

- Lacking hydroxy and methyl groups, this compound exhibits lower polarity and distinct reactivity in gas-phase reactions.

Data Table: Comparative Analysis of 2-Butenamide Derivatives

Research Findings and Trends

- Bioactivity: Hydroxy and cyano substituents enhance anti-inflammatory properties, while phenyl/alkyl groups favor antifungal or thermochemical applications .

- Metabolism: Prodrugs like 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide rely on CYP450-mediated activation, contrasting with simpler derivatives lacking such complexity .

- Natural vs. Synthetic : Naturally occurring derivatives (e.g., in C. camphora) often have branched alkyl groups, whereas synthetic analogs prioritize functional groups for targeted bioactivity .

Q & A

Basic: What are the optimal synthetic routes for 3-hydroxy-N-methyl-2-butenamide, and how can purity be ensured?

Answer:

The synthesis of 3-hydroxy-N-methyl-2-butenamide can be adapted from protocols for structurally similar α,β-unsaturated amides. For instance, amide bond formation via coupling of 3-hydroxy-2-butenoic acid with methylamine can be achieved using activating agents like EDC/HOBt in anhydrous dichloromethane (DCM) under nitrogen . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical to isolate high-purity product. Purity validation should employ HPLC (C18 column, 0.1% TFA in acetonitrile/water) and elemental analysis (>98% purity threshold) .

Basic: Which spectroscopic techniques are most reliable for structural confirmation of 3-hydroxy-N-methyl-2-butenamide?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Expect resonances for the methyl group (δ ~2.8 ppm, singlet), hydroxyl proton (δ ~5.5 ppm, broad), and conjugated olefinic protons (δ ~6.2–6.8 ppm, multiplet) .

- ¹³C NMR : Key signals include the carbonyl carbon (δ ~165–170 ppm) and the conjugated carbons (δ ~120–140 ppm) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion peak (calculated for C₅H₉NO₂: 115.0633 g/mol) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 3-hydroxy-N-methyl-2-butenamide derivatives?

Answer:

Discrepancies in bioactivity (e.g., enzyme inhibition or cytotoxicity) often stem from assay variability. Standardize protocols by:

Controlling solvent systems : Use DMSO at ≤0.1% to avoid solvent interference .

Validating target specificity : Include negative controls (e.g., scrambled analogs) and orthogonal assays (e.g., SPR for binding affinity) .

Structural analogs comparison : Test derivatives with modified hydroxyl/methyl groups to isolate pharmacophores .

Advanced: What strategies improve regioselectivity in the synthesis of substituted 3-hydroxy-N-methyl-2-butenamide analogs?

Answer:

Regioselectivity challenges in α,β-unsaturated amide synthesis can be addressed by:

- Catalytic methods : Use Pd-catalyzed cross-coupling to direct substituents to the β-position .

- Protecting group chemistry : Temporarily protect the hydroxyl group with TIPSCl (triisopropylsilyl chloride) to prevent unwanted side reactions during functionalization .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict electron density distribution to guide substitution patterns .

Advanced: How does the stability of 3-hydroxy-N-methyl-2-butenamide vary under different storage conditions?

Answer:

Stability studies should assess:

- Thermal degradation : Accelerated aging at 40°C/75% RH for 4 weeks, monitored via HPLC to detect decomposition products (e.g., hydrolysis to 3-hydroxy-2-butenoic acid) .

- Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks photooxidation of the conjugated system .

- pH-dependent stability : Buffer solutions (pH 2–9) incubated at 25°C for 48h; LC-MS identifies pH-labile sites (e.g., amide bond cleavage in acidic conditions) .

Advanced: What computational tools are effective for predicting the reactivity of 3-hydroxy-N-methyl-2-butenamide in nucleophilic additions?

Answer:

- Molecular Orbital Analysis : HOMO/LUMO maps generated via Gaussian 16 identify electrophilic (β-carbon) and nucleophilic (hydroxyl oxygen) sites .

- MD Simulations : AMBER or GROMACS simulate solvent effects on transition states for Michael addition reactions .

- Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., cysteine proteases) to rationalize reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.